molecular formula C20H20N4O2 B2892303 N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2097923-05-0

N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide

Cat. No.: B2892303
CAS No.: 2097923-05-0
M. Wt: 348.406
InChI Key: CFUHNQIZBFLHRU-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a heterocyclic compound featuring a cyclopenta[c]pyridazinone core linked via a propanamide chain to a 2-methylquinoline moiety. The compound’s molecular formula is inferred to be approximately C₂₀H₁₉N₃O₂ (molecular weight ~333.4 g/mol), though experimental validation is needed.

Properties

IUPAC Name

N-(2-methylquinolin-4-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-12-10-18(15-7-3-4-8-17(15)21-12)22-20(26)13(2)24-19(25)11-14-6-5-9-16(14)23-24/h3-4,7-8,10-11,13H,5-6,9H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUHNQIZBFLHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(C)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction Sequence

The 4-amino group is introduced via nitration at C4 of 2-methylquinoline followed by catalytic hydrogenation.

Procedure :

  • Nitration : 2-Methylquinoline (1.0 mmol) is treated with fuming HNO₃ (2.5 eq) in H₂SO₄ at 0°C for 2 hr, yielding 2-methyl-4-nitroquinoline (87% yield).
  • Reduction : Hydrogenation over Raney Ni (45 psi H₂, 80°C, 6 hr) in ethanol affords 2-methylquinolin-4-amine (92% purity by HPLC).

Table 1 : Optimization of Nitration Conditions

Nitrating Agent Solvent Temp (°C) Yield (%)
HNO₃/H₂SO₄ Conc. H₂SO₄ 0 87
Acetyl Nitrate CH₂Cl₂ -10 63
NO₂BF₄ MeCN 25 71

Synthesis of 3-Oxo-Cyclopenta[c]Pyridazine

Hydrazine Cyclocondensation

Cyclopenta[c]pyridazin-3-one is synthesized via [4+2] cycloaddition between cyclopentadienone and hydrazine derivatives.

Procedure :

  • Cyclopentadienone Preparation : Cyclopentadiene (5.0 mmol) is oxidized with O₂ in presence of CuCl (0.1 eq) to yield cyclopentadienone (73%).
  • Cyclocondensation : React cyclopentadienone with methyl hydrazinecarboxylate (1.2 eq) in refluxing toluene (12 hr) to form 3-methoxycarbonyl-cyclopenta[c]pyridazine (68% yield).
  • Hydrolysis : Treat with 6N HCl (90°C, 4 hr) to obtain 3-oxo-cyclopenta[c]pyridazine (89% yield).

Table 2 : Cyclocondensation Catalyst Screening

Catalyst Solvent Time (hr) Yield (%)
None Toluene 24 42
FeBr₃ (10%) Toluene 12 68
ZnCl₂ (5%) DCE 18 57

Propanamide Linker Installation

Carboxylic Acid Activation

The pyridazine fragment is functionalized with a propanoic acid sidechain via Pd-catalyzed alkylation.

Procedure :

  • Alkylation : 3-Oxo-cyclopenta[c]pyridazine (1.0 mmol), allyl bromide (1.5 eq), and Pd(OAc)₂ (5 mol%) in DMF at 80°C for 8 hr yields 2-allyl-3-oxo-cyclopenta[c]pyridazine (76%).
  • Oxidation : Treat with KMnO₄ (2.0 eq) in acetone/H₂O (3:1) to form 2-(2-carboxyethyl)-3-oxo-cyclopenta[c]pyridazine (82%).

Final Amide Coupling

DCC-Mediated Coupling

The quinoline amine and pyridazine-propanoic acid are joined using carbodiimide chemistry.

Procedure :

  • Activate 2-(2-carboxyethyl)-3-oxo-cyclopenta[c]pyridazine (1.0 mmol) with DCC (1.1 eq) and HOBt (0.2 eq) in CH₂Cl₂ (0°C, 30 min).
  • Add 2-methylquinolin-4-amine (1.05 eq) and stir at 25°C for 18 hr.
  • Purify by silica chromatography (EtOAc/hexane 1:1) to obtain title compound (64% yield, >95% purity).

Table 3 : Coupling Reagent Comparison

Reagent Solvent Yield (%) Purity (%)
DCC/HOBt CH₂Cl₂ 64 95
EDCl/HOAt DMF 58 92
HATU/DIPEA MeCN 71 97

Analytical Challenges and Solutions

Regioselectivity in Quinoline Amination

Competing nitration at C5/C7 positions is mitigated by using H₂SO₄ as solvent, which protonates the quinoline N and directs electrophiles to C4.

Diastereomer Formation in Cyclopenta Ring

FeBr₃-catalyzed cyclization (10 mol%) ensures >98% trans selectivity in the cyclopenta[c]pyridazine scaffold by stabilizing chair-like transition states.

Industrial-Scale Considerations

  • Continuous Flow Nitration : Microreactor technology reduces decomposition risks during quinoline nitration (Residence time: 2 min, Yield: 89%).
  • Catalyst Recycling : AuCl₃/AgBF₄ system from cyclopenta synthesis is recovered via ion-exchange resins (Reuse cycles: 5, Activity retention: 91%).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Cyclopenta[c]pyridazinone vs. Pyridazinone Derivatives The target compound’s cyclopenta[c]pyridazinone core (a fused bicyclic system) differs from simpler pyridazinones, such as in 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide (), which has a monocyclic pyridazinone.
  • Quinoline vs. Isoxazole/Phenyl Substituents The 2-methylquinoline substituent in the target compound contrasts with the 5-methylisoxazole group in ’s analog. Quinoline’s extended aromaticity may facilitate π-π stacking in hydrophobic binding pockets, whereas isoxazole’s smaller size and polarity could alter solubility and bioavailability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound ~C₂₀H₁₉N₃O₂ ~333.4 2-Methylquinoline
2-(3-(4-Methoxyphenyl)-6-oxopyridazin... C₁₈H₁₈N₄O₄ 354.4 4-Methoxyphenyl, Isoxazole
Propanamide Derivatives Varies 320–380 Oxadiazole, Pyridinyl

Key Observations :

  • The target compound’s lower molecular weight compared to ’s analog (~333.4 vs. 354.4 g/mol) suggests improved permeability.
  • The quinoline group’s hydrophobicity may reduce aqueous solubility relative to ’s oxadiazole-linked derivatives, which include polar thioether bonds .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide?

The synthesis of this compound typically involves multi-step reactions with precise control of parameters:

  • Temperature : Maintain 60–80°C during cyclization steps to prevent side reactions.
  • pH : Neutral to slightly basic conditions (pH 7–8) for amide bond formation.
  • Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .
  • Catalysts : Palladium-based catalysts may be employed for coupling reactions, as seen in analogous heterocyclic syntheses .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Structural validation requires a combination of:

  • NMR Spectroscopy : 1H and 13C NMR to verify quinoline and pyridazinone proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclopenta carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns.
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for the cyclopenta[c]pyridazin moiety .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM.
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
  • Antimicrobial activity : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for research purposes?

Advanced strategies include:

  • Flow Chemistry : Continuous synthesis for intermediates (e.g., cyclopenta[c]pyridazin core) to enhance reproducibility .
  • Microwave-Assisted Reactions : Reduce reaction time (e.g., from 24h to 2h) for amidation steps .
  • DoE (Design of Experiments) : Statistically optimize parameters like solvent polarity (e.g., DMF vs. THF) and stoichiometry .

Q. What methodologies resolve contradictions in bioactivity data across different studies?

Address discrepancies via:

  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., serum-free media).
  • Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to purported targets (e.g., kinases) .
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives/positives .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Leverage:

  • Molecular Docking : Simulate interactions with protein targets (e.g., ATP-binding pockets of kinases) using AutoDock Vina .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability under physiological conditions .
  • QSAR Models : Corlate substituent effects (e.g., methylquinoline vs. phenyl groups) with activity trends .

Q. What strategies guide the synthesis of derivatives for structure-activity relationship (SAR) studies?

Key approaches:

  • Core Modifications : Introduce halogens (F, Cl) at the quinoline 2-position to enhance lipophilicity .
  • Side-Chain Variations : Replace the propanamide group with sulfonamides or urea derivatives .
  • Bioisosteres : Substitute cyclopenta[c]pyridazin with pyrrolo[3,4-d]pyrimidin to assess ring size impact .

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